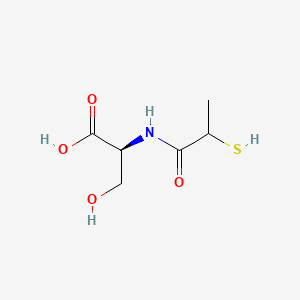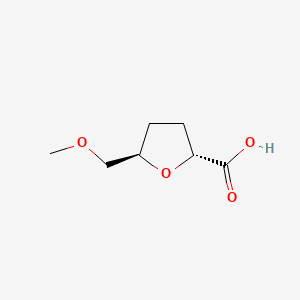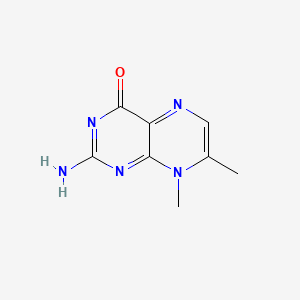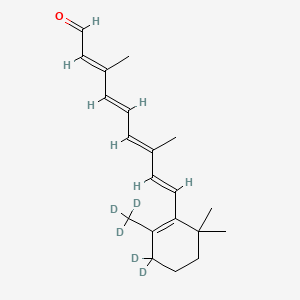![molecular formula C38H50Cl2Zr+2 B587556 (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride CAS No. 148347-90-4](/img/structure/B587556.png)
(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride” is a compound with the CAS number 148347-90-4 . It is used as a catalyst in research . The compound has a molecular weight of 668.9 and a molecular formula of C38H50Cl2Zr .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/2C19H25.2ClH.Zr/c2*1-13 (2)16-10-8-14 (3)12-19 (16)18-11-9-15-6-4-5-7-17 (15)18;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;+4/p-2/t2*14-,16-,19-;/m11/s1 . This indicates the compound has two indenyl groups attached to a zirconium(IV) center, with two chloride ligands also attached to the zirconium. Physical And Chemical Properties Analysis
This compound is a powder with a complexity of 365 . It has 3 covalently-bonded units and 6 defined atom stereocenters . The exact mass is 666.233656 and it has a formal charge of 2 . It has 4 rotatable bonds and a topological polar surface area of 0 Ų .Scientific Research Applications
Molecular Structure and Synthesis
Complexes such as Bis(2-(dimethylamino)indenyl)zirconium dichloride exhibit short η-nitrogen distances, indicating significant C−N double-bond character, highlighting their unique molecular structures and potential in synthesis applications (Luttikhedde et al., 1996).
Catalysis and Polymerization
Bis(indenyl)zirconium dichloride catalysts are instrumental in polymerization processes, such as bulk propene polymerization, demonstrating the impact of regioirregular propene insertions on catalyst activity and polymer properties (Lin & Waymouth, 1999). Additionally, the synthesis and structural analysis of various bis(indenyl)zirconium dichlorides reveal their utility in creating polymers with high stereoselectivity, even at elevated temperatures (Rieger, 1992).
Structural and Electronic Properties
The study of bis(indenyl)zirconium sandwich complexes with eta(9) indenyl ligands provides insights into their structural and dynamic features, crucial for understanding their reactivity and applications in coupling reactions (Bradley et al., 2004). These complexes serve as effective low-valent zirconium sources, reacting rapidly with olefins and alkynes, showcasing their potential in synthetic chemistry.
properties
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2/t2*14-,16-,19-;;;/m11.../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHHYYSQWPZHTO-GLSWNTFDSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.C[C@@H]1CC[C@@H]([C@@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50Cl2Zr+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)



![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
